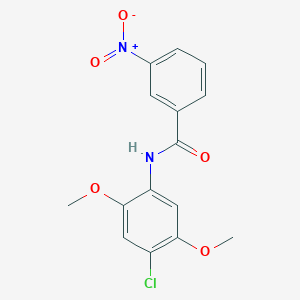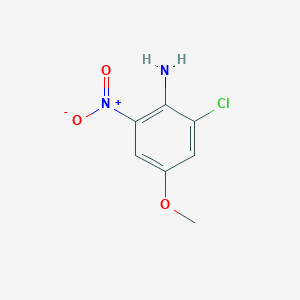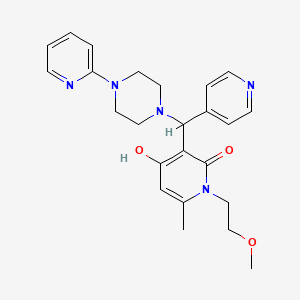
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, also known as CDMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. CDMB is a member of the benzamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the disruption of cell division. N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have anti-inflammatory properties, which may contribute to its potential as a treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is its potential as a drug candidate for various diseases, including cancer and bacterial infections. However, there are also limitations to its use in lab experiments, such as its toxicity and potential side effects. Additionally, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, including further studies on its mechanism of action and potential applications in drug development. Additionally, research could focus on the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide and the development of more efficient and cost-effective methods for its production. Finally, future studies could investigate the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity in vitro, making it a promising candidate for cancer treatment. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVMZWXMWNYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)


![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)
![2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793372.png)


![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)
![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)